molecular formula C8H10ClN3O2 B2594920 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide CAS No. 1865630-24-5

2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide

Cat. No. B2594920
CAS RN: 1865630-24-5
M. Wt: 215.64
InChI Key: SRRPSWKHFFUNPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure consists of a pyridazinone ring with a chlorine atom attached to the α-carbon of the amide group. The pyridazinone scaffold contributes to its potential biological activity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions. Investigating its reactivity with different functional groups is essential for understanding its behavior .


Physical And Chemical Properties Analysis

  • Spectral Data : Obtain IR, NMR, and mass spectrometry data for characterization .

Mechanism of Action

The precise mechanism of action for 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide remains an active area of research. It may interact with specific cellular targets, enzymes, or receptors, affecting biological processes. Further studies are needed to elucidate its mode of action .

Safety and Hazards

  • Environmental Impact : Assess its impact on the environment and biodegradability .

properties

IUPAC Name

2-chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-5(9)8(14)10-4-6-2-3-7(13)12-11-6/h2-3,5H,4H2,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPSWKHFFUNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NNC(=O)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]propanamide

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